molecular formula C9H8FN3O B1466184 [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol CAS No. 1410040-56-0

[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol

Cat. No.: B1466184
CAS No.: 1410040-56-0
M. Wt: 193.18 g/mol
InChI Key: CTACXYVHMSKGBN-UHFFFAOYSA-N
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Description

[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This molecule features a 1H-pyrazole core linked to a 5-fluoropyridin-2-yl group at the N1 position and a hydroxymethyl group at the C3 position . The presence of the 5-fluoropyridine moiety is a common structural feature in the development of active pharmaceutical ingredients, as evidenced by its role in compounds like ALK-IN-5 . The primary value of this compound lies in its potential as a key synthetic intermediate. The hydroxymethyl group is a reactive handle that can undergo further functionalization, such as oxidation to the corresponding aldehyde (1-(5-Fluoropyridin-2-yl)-1H-pyrazole-3-carbaldehyde) or participation in coupling reactions to form more complex molecular architectures. Researchers can utilize this compound to construct targeted molecules for high-throughput screening and structure-activity relationship (SAR) studies. While the exact mechanism of action for this specific intermediate is not defined, its structural relatives have demonstrated biological activity as stimulators of soluble guanylate cyclase (sGC) for the treatment of conditions like pulmonary hypertension . This suggests its utility in developing therapeutics for cardiovascular diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage in a cool, dry place under an inert atmosphere is recommended to maintain stability .

Properties

IUPAC Name

[1-(5-fluoropyridin-2-yl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-7-1-2-9(11-5-7)13-4-3-8(6-14)12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTACXYVHMSKGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N2C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol, characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H8FN3O
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1513978-53-4

The compound consists of a fluorinated pyridine moiety linked to a pyrazole structure via a methanol group. This configuration is believed to enhance its pharmacological properties.

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating various biological pathways. The presence of the fluorine atom in the pyridine ring may augment the compound's binding affinity, thereby increasing its potency against target cells.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. The pyrazole ring is known for its broad spectrum of pharmacological effects, including anticancer properties.

Cell Line IC50 (μM)
MDA-MB-231 (Breast)6.59 - 12.51
4T1 (Breast)13.23 - 213.7
MRC-5 (Non-cancer)>200

These findings indicate that while this compound exhibits cytotoxic effects against certain cancer cell lines, it shows selectivity towards non-cancerous cells, which is crucial for minimizing side effects during therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial activity. The structural components are believed to interact with microbial cell membranes or specific metabolic pathways, leading to inhibition of growth.

Case Studies

A notable study investigated the efficacy of this compound against various cancer cell lines. The study utilized different concentrations of the compound and measured cell viability through standard assays.

Key Findings:

  • Selectivity : The compound demonstrated significant selectivity towards cancerous cells compared to non-cancerous cells.
  • Mechanistic Insights : Further analysis indicated that the compound may induce apoptosis in cancer cells through activation of caspase pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated pyrazole derivatives:

Compound Activity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazoleAnticancer
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amineAntimicrobial

These comparisons highlight the unique position of this compound within a class of compounds with potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol with its analogs:

Compound Name Substituent Molecular Weight Key Functional Groups Solubility (Inferred) Potential Applications
This compound 5-Fluoropyridin-2-yl 193.19 Pyrazole, Fluoropyridine, Methanol Moderate (polar groups) Pharmaceuticals, Agrochemicals
[1-(difluoromethyl)-1H-pyrazol-3-yl]methanol Difluoromethyl 148.11 Pyrazole, Difluoromethyl, Methanol Lower (lipophilic) Material Science, Drug Design
[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol 2-Fluorophenyl 192.19 Pyrazole, Fluorophenyl, Methanol Moderate (aromatic) Bioactive Molecules
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol Trifluoroethyl 180.13 Pyrazole, Trifluoroethyl, Methanol Higher (polar CF3) High-throughput Screening
(1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoropyridin-2-yl, Pyrrolidine ~198.19* Pyrrolidine, Fluoropyridine, Methanol Higher (amine) CNS Drugs, Enzyme Inhibitors

*Molecular weight estimated based on formula.

Key Differences and Implications

Substituent Effects
  • Fluoropyridine vs. Fluorophenyl : The target compound’s 5-fluoropyridin-2-yl group introduces a heteroaromatic ring with a nitrogen atom, enhancing polarity and hydrogen-bonding capacity compared to the 2-fluorophenyl group in . This may improve solubility and target affinity in biological systems.
  • Fluoropyridine Position: The 5-fluoro substitution on pyridine (meta to the nitrogen) in the target compound contrasts with the 6-fluoro (para) in .
  • Trifluoroethyl vs. Fluoropyridine : The trifluoroethyl group in is strongly electron-withdrawing, increasing metabolic stability but reducing solubility compared to the fluoropyridine-containing target compound .
Physicochemical Properties
  • Solubility : The pyrrolidine-containing analog may exhibit higher solubility due to the amine group, whereas the target compound balances moderate solubility via its polar fluoropyridine and hydroxyl groups.

Preparation Methods

General Synthetic Strategy Overview

The preparation of [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol typically involves:

Pyrazole Core Construction via Hydrazine Cyclization

A widely reported method for synthesizing 5-fluoro-1H-pyrazoles involves the reaction of hydrazines with fluorinated olefins or ketones under controlled conditions:

  • The process uses monoalkylhydrazines (e.g., methylhydrazine) reacting with perfluoroalkenes or fluorinated ketones to form the pyrazole ring.
  • The reaction is typically conducted in solvents such as dichloromethane, acetonitrile, or butyronitrile at temperatures ranging from 0°C to room temperature.
  • The cyclization time varies from 1 to 20 hours depending on the scale and conditions.

Key parameters from patent literature include:

Parameter Conditions
Solvents Dichloromethane, acetonitrile, butyronitrile
Temperature -5°C to 50°C (preferably 0°C to 30°C)
Reaction time 1 to 20 hours (preferably 1 to 5 hours)
Reagent ratio 0.9 to 1.5 equivalents hydrazine per olefin (preferably 1:1)

This method yields 5-fluoro-1H-pyrazoles with high regioselectivity and purity, suitable as intermediates for further functionalization.

Installation of the Methanol Group at the 3-Position of Pyrazole

The 3-position functionalization with a methanol group (this compound) can be achieved by:

Example procedure from related pyrazole derivatives :

Step Conditions and Reagents Outcome
Starting material Pyrazole-3-carboxaldehyde or ester Precursor for reduction
Reducing agent NaBH4 in methanol or ethanol Selective reduction to alcohol
Temperature 0°C to room temperature Controlled to avoid over-reduction
Work-up Quenching with water, extraction with ethyl acetate Isolation of hydroxymethyl pyrazole

This approach yields the desired methanol substituent with good yields and purity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 Pyrazole ring formation Monoalkylhydrazine + fluorinated olefin in DCM, 0–30°C, 3-20 h 5-Fluoro-1H-pyrazole intermediate
2 N-Arylation 5-Fluoropyridin-2-yl halide + pyrazole + Pd catalyst, base, 80–120°C N-(5-Fluoropyridin-2-yl)-1H-pyrazole
3 Hydroxymethylation Reduction of pyrazole-3-carboxaldehyde with NaBH4 in MeOH, 0°C to RT This compound

Research Findings and Yields

  • The cyclization to form 5-fluoro-1H-pyrazoles typically proceeds with yields ranging from 60% to 85%, depending on reaction scale and purity of starting materials.
  • N-Arylation reactions are reported to give high regioselectivity and yields between 70% and 90%, with proper catalyst and base selection.
  • Reduction steps to install the methanol group generally achieve yields above 70%, with minimal side reactions when carefully controlled.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Typical Yield (%) Notes
Pyrazole ring formation Cyclization of hydrazine + olefin Monoalkylhydrazine, perfluoroalkene, DCM, 0–30°C, 1–20 h 60–85 Mild conditions, regioselective
N-Arylation Pd-catalyzed coupling 5-Fluoropyridin-2-yl halide, base, Pd catalyst, 80–120°C 70–90 Requires inert atmosphere
Hydroxymethylation Reduction of pyrazole aldehyde NaBH4, MeOH, 0°C to RT 70–80 Controlled to avoid over-reduction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol, and how are reaction efficiencies optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and fluoropyridine derivatives. For example, hydrazine hydrate and KOH are often used to cyclize intermediates under reflux conditions in ethanol or dioxane. Reaction optimization includes monitoring progress via TLC, adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazine to carbonyl precursors), and controlling reflux duration (5–12 hours). Post-reaction workup involves acidification with HCl and recrystallization from ethanol for purification .

Q. How is this compound characterized, and what analytical techniques are critical for structural confirmation?

  • Methodological Answer : Characterization relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., fluoropyridinyl and hydroxymethyl groups).
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹ for the methanol group).
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
    Discrepancies in spectral data require cross-validation with computational tools (e.g., DFT simulations) or alternative synthetic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorption) may arise from impurities, tautomerism, or stereochemical ambiguities. Strategies include:

  • Repurification : Recrystallization or column chromatography to remove byproducts.
  • Variable Temperature NMR : Detects dynamic processes (e.g., ring-flipping in pyrazole derivatives).
  • X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated in SHELXL-refined crystal structures of analogous pyrazole-methanol compounds .

Q. What strategies are effective for optimizing the compound’s biological activity in pharmacological screens?

  • Methodological Answer : Activity optimization involves:

  • SAR Studies : Modifying substituents (e.g., replacing 5-fluoropyridinyl with benzofuran or chlorophenyl groups) to enhance target binding.
  • In Silico Docking : Using tools like AutoDock to predict interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
  • Metabolic Stability Assays : Testing hepatic microsomal stability to improve pharmacokinetic profiles.
    Analogous studies on pyrazole derivatives show improved efficacy when electron-withdrawing groups (e.g., –F, –Cl) are introduced .

Q. How can computational modeling address challenges in predicting the compound’s reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:

  • Reactive Sites : Fukui indices identify nucleophilic/electrophilic centers (e.g., the hydroxymethyl group’s susceptibility to oxidation).
  • Thermodynamic Stability : Gibbs free energy comparisons of tautomers or conformers.
  • Solvent Effects : COSMO-RS simulations optimize solvent choices for synthesis or formulation.
    For example, modeling furan-pyrazole analogs revealed enhanced stability in polar aprotic solvents like DMF .

Q. What crystallographic techniques are suitable for determining the compound’s solid-state structure, and what challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Challenges include:

  • Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality.
  • Twinned Data : Integration of overlapping reflections using programs like TWINABS.
  • Disorder Modeling : Addressing fluoropyridinyl ring disorder via PART instructions in SHELX.
    Successful applications are documented for structurally related pyrazole-methanol derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol
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[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol

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